molecular formula C6H4Cl2FN B8202794 3-Chloro-5-(chloromethyl)-2-fluoropyridine

3-Chloro-5-(chloromethyl)-2-fluoropyridine

Cat. No.: B8202794
M. Wt: 180.00 g/mol
InChI Key: ABCMIRBBPYDCPK-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a chlorine atom at position 3, a chloromethyl group at position 5, and a fluorine atom at position 2. This compound is of significant interest in agrochemical and pharmaceutical research due to its electron-deficient pyridine ring, which facilitates nucleophilic substitution reactions. Its structure enables versatility as a building block for synthesizing complex molecules, particularly pesticides and bioactive intermediates .

Properties

IUPAC Name

3-chloro-5-(chloromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCMIRBBPYDCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chloromethyl)-2-fluoropyridine typically involves the chlorination of 2-fluoropyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield partially or fully reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(chloromethyl)-2-fluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes structurally related pyridine derivatives and their distinguishing features:

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Properties/Applications References
3-Chloro-5-(chloromethyl)-2-fluoropyridine Cl (3), CH₂Cl (5), F (2) Not explicitly provided C₆H₃Cl₂FN High reactivity for nucleophilic substitution; used in agrochemical intermediates.
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine Cl (5), CH₂Cl (2), CF₃ (3) 1227606-22-5 C₇H₄Cl₂F₃N Trifluoromethyl group enhances electron deficiency; potential herbicide intermediate.
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Cl (3), CH₂Cl (2), CF₃ (5) 175277-52-8 C₇H₄Cl₂F₃N Dual chloro and trifluoromethyl groups increase stability; pharmaceutical applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Cl (3), F (2), CF₃ (5) 72537-17-8 C₆HClF₄N Fluorine and trifluoromethyl enhance lipophilicity; pesticide precursor.
2-Chloro-5-(trifluoromethyl)pyridin-3-amine Cl (2), CF₃ (5), NH₂ (3) 39891-02-6 C₆H₄ClF₃N₂ Amino group enables conjugation; used in drug discovery.
Electron-Withdrawing Effects
  • This compound : The combination of Cl, F, and CH₂Cl substituents creates a highly electron-deficient ring, favoring nucleophilic aromatic substitution (e.g., hydroxylation or amination) .
  • Trifluoromethyl-containing analogs (e.g., 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine): The CF₃ group is a stronger electron-withdrawing group than CH₂Cl, further polarizing the ring and stabilizing intermediates in synthetic pathways .

Research Findings and Industrial Relevance

  • Agrochemicals: this compound derivatives are intermediates in synthesizing neonicotinoid-like insecticides, where halogen substituents improve pest resistance profiles .
  • Pharmaceuticals : Trifluoromethyl-containing analogs (e.g., CAS 175277-52-8) are explored in kinase inhibitor development, leveraging their electron-deficient rings for targeted protein interactions .

Biological Activity

3-Chloro-5-(chloromethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. Its unique structural features, including the presence of chlorine and fluorine atoms, impart distinct chemical properties that make it a subject of interest in biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

  • Molecular Formula : C6H5Cl3FN
  • Molecular Weight : Approximately 216.5 g/mol
  • Structural Features : The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a chloromethyl group. This configuration enhances its electrophilic nature, allowing it to interact with various biomolecules.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its electrophilic characteristics, which enable it to interact with nucleophilic sites on biomolecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes by forming covalent bonds with active sites, disrupting normal biochemical pathways.
  • Disruption of Cellular Processes : Its ability to modulate cellular functions positions it as a potential candidate for developing therapeutic agents targeting specific diseases.

Research Findings

Several studies have investigated the biological implications of this compound:

  • Enzyme Inhibition Studies :
    • Research indicates that this compound can act as an enzyme inhibitor. For instance, it has shown potential in inhibiting enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Receptor Modulation :
    • The compound has been explored for its ability to act as a receptor modulator, influencing receptor activity through its electrophilic interactions.
  • Synthetic Applications :
    • Due to its reactivity, this compound serves as a precursor for synthesizing other biologically active molecules, including potential drug candidates.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey Differences
3-Chloro-2-(chloromethyl)-4-methylquinolineContains a quinoline ring instead of pyridine
3-Chloro-2-(chloromethyl)-5-bromopyridineContains bromine instead of fluorine
2-Chloro-3-(chloromethyl)thiopheneContains sulfur instead of nitrogen
2-Chloro-5-(chloromethyl)pyridineLacks the fluorine atom

This table highlights how the combination of chlorine and fluorine in this compound enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in cancer metabolism demonstrated that this compound significantly reduced enzyme activity in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition.

Case Study 2: Receptor Interaction

Another investigation explored the interaction between this compound and neurotransmitter receptors. It was found that the compound modulated receptor activity, potentially influencing signaling pathways related to neuropharmacology.

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